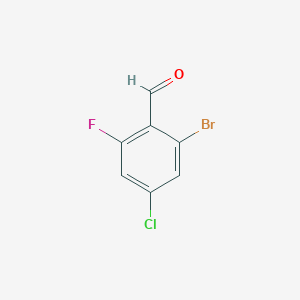
2-Bromo-4-chloro-6-fluorobenzaldehyde
Overview
Description
2-Bromo-4-chloro-6-fluorobenzaldehyde belongs to a class of benzaldehydes and is used in the synthesis of a variety of organic molecules . It is used in the synthesis of a variety of pharmaceuticals, agrochemicals, and materials science compounds .
Synthesis Analysis
This compound is synthesized from 2-Bromo-4-chlorobenzaldehyde and 5-CHLORO-2,3-DIBROMO-1-FLUOROBENZENE . It is also used in the synthesis of dyes, fragrances, and flavorings and has been used in the synthesis of compounds for the treatment of cancer, diabetes, and other diseases .Molecular Structure Analysis
The molecular formula of this compound is C7H4BrFO . Theoretical and experimental spectral investigation and conformational analysis of 2-bromo-4-chlorobenzaldehyde were performed by IR spectroscopy and density functional theory (DFT) .Chemical Reactions Analysis
This compound is a synthetic intermediate in the production of dicloxacillin and flucloxacillin . It is also used in the production of pesticides .Scientific Research Applications
Synthesis and Characterization in Organic Chemistry
2-Bromo-4-chloro-6-fluorobenzaldehyde and its derivatives have been widely utilized in organic synthesis and characterization. For instance, it is used in the synthesis of chromones and chlorochromones, which are subsequently screened for antimicrobial activities (Jagadhani, Kundalikar, & Karale, 2014). Additionally, the compound plays a role in the synthesis of benzothiazepines and pyrazolines, with their structures established based on spectral data (Jagadhani, Kundlikar, & Karale, 2015).
Structural and Vibrational Analysis
Research involving this compound often includes structural and vibrational analyses. Studies have utilized techniques like X-ray diffraction and vibrational spectroscopy to investigate the molecular structure and properties of the compound and its analogs (Tursun et al., 2015).
Synthesis of Medicinal and Biological Compounds
This compound is also used in the synthesis of various medicinal and biological compounds. For example, it has been involved in the preparation of thiazolidin-4-one derivatives, which exhibit antioxidant activity (El Nezhawy et al., 2009). Another study demonstrated its use in the synthesis of [1,3]-thiazole derivatives, which were evaluated for their antimicrobial and cytotoxic activities (Sumangala et al., 2012).
Environmental and Waste Treatment Applications
In the environmental sector, this compound is involved in studies related to waste treatment. For instance, research has been conducted on treating wastewater from its manufacturing process, using methods like adsorption on macroporous resins to remove pollutants effectively (Xiaohong & Ltd Hangzhou, 2009).
Mechanism of Action
Target of Action
2-Bromo-4-chloro-6-fluorobenzaldehyde is a derivative of benzaldehyde, which is often used as a building block in the synthesis of various organic compounds
Mode of Action
Benzaldehyde derivatives are known to undergo various chemical reactions, including condensation with secondary amines to form schiff base compounds . These compounds have been reported to possess antimicrobial properties .
Pharmacokinetics
It has been reported that the compound has a high gastrointestinal absorption and is bbb permeant . It is also reported to be a CYP1A2 inhibitor .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is light-sensitive and should be stored under inert gas at 2–8 °C . Its solubility in different solvents can also affect its bioavailability and stability .
Safety and Hazards
Future Directions
2-Bromo-4-chloro-6-fluorobenzaldehyde is used in the synthesis of a variety of pharmaceuticals, agrochemicals, and materials science compounds . It is also used in the synthesis of dyes, fragrances, and flavorings . Therefore, it has potential applications in the fields of medicine, agriculture, and materials science.
Relevant Papers There are several papers related to this compound. For example, a theoretical and experimental study of infrared spectral data of 2-bromo-4-chlorobenzaldehyde was performed by IR spectroscopy and density functional theory (DFT) . Another paper discusses the use of this compound in the synthesis of compounds for the treatment of cancer, diabetes, and other diseases .
Biochemical Analysis
Biochemical Properties
2-Bromo-4-chloro-6-fluorobenzaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of halogenated heterocyclic compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it can act as a substrate for aldehyde dehydrogenase, which catalyzes the oxidation of aldehydes to carboxylic acids. This interaction is essential for the detoxification of aldehydes in biological systems. Additionally, this compound can form Schiff bases with amines, which are important intermediates in the synthesis of various bioactive compounds .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, leading to alterations in gene expression and cellular metabolism. For example, it may inhibit the activity of certain kinases, resulting in changes in phosphorylation states of proteins involved in cell signaling. This can lead to downstream effects on cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit the activity of aldehyde dehydrogenase by binding to its active site, preventing the oxidation of aldehydes. Additionally, this compound can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under ambient conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Toxicity studies have shown that high doses of this compound can cause adverse effects, such as liver and kidney damage, due to its interaction with key metabolic enzymes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by aldehyde dehydrogenase to form carboxylic acids, which are further processed in the citric acid cycle. The compound can also undergo phase II metabolism, where it is conjugated with glutathione or other cofactors, facilitating its excretion from the body. These metabolic pathways are crucial for the detoxification and elimination of this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it may also be transported by specific carrier proteins. The compound tends to accumulate in lipid-rich tissues, such as the liver and adipose tissue, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can localize to the endoplasmic reticulum, where it may interact with enzymes involved in lipid metabolism. Additionally, the compound can be found in the cytoplasm and nucleus, where it can affect gene expression and other cellular processes. Post-translational modifications, such as phosphorylation, can also influence the localization and activity of this compound .
properties
IUPAC Name |
2-bromo-4-chloro-6-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-6-1-4(9)2-7(10)5(6)3-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHISGFZIXPJJRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C=O)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743948 | |
| Record name | 2-Bromo-4-chloro-6-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1135531-73-5 | |
| Record name | 2-Bromo-4-chloro-6-fluorobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1135531-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-chloro-6-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-bromo-4-chloro-6-fluorobenzaldehyde in the synthesis of 4-bromo-6-chloro-1H-indazole?
A1: this compound serves as a crucial precursor in the synthesis of 4-bromo-6-chloro-1H-indazole []. The reaction involves a condensation with hydrazine hydrate, ultimately leading to the formation of the final indazole ring system. The aldehyde functionality in this compound reacts with the hydrazine to form a hydrazone intermediate, which then undergoes cyclization and aromatization to yield the desired 4-bromo-6-chloro-1H-indazole.
Q2: What is the reported yield of this compound in the synthesis described in the paper?
A2: The synthesis of this compound from its precursor, 2-bromo-4-chloro-6-fluoroaniline, is reported to proceed with a yield of 45% []. This highlights that while the compound is successfully synthesized, there is room for optimization in terms of reaction conditions to potentially enhance the yield further.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


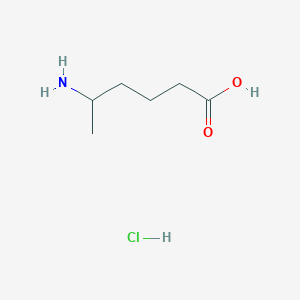

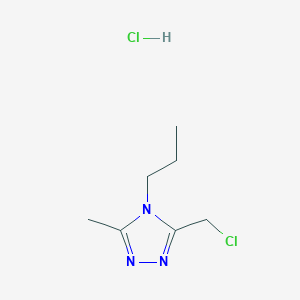
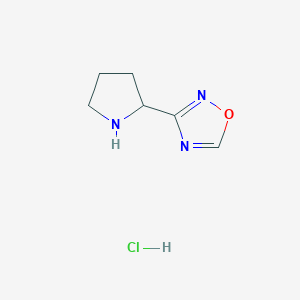
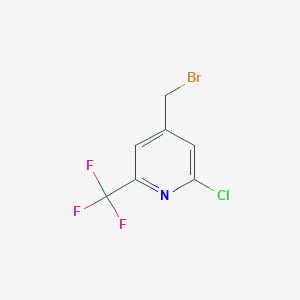

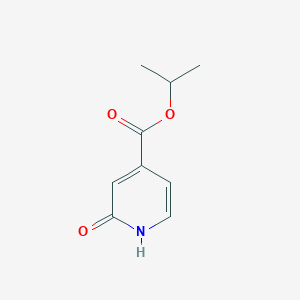


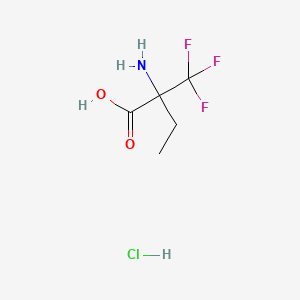
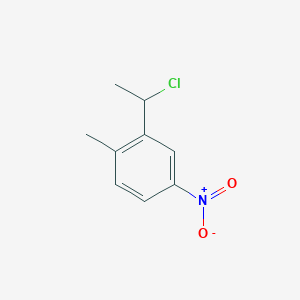

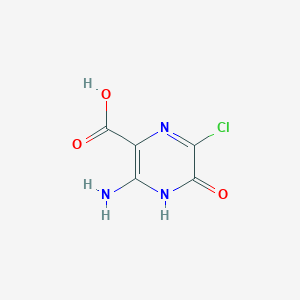
![4-bromo-N-{[4-(trifluoromethyl)phenyl]methyl}aniline hydrochloride](/img/structure/B1377160.png)